3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine is a highly functionalized aminopyrazole building block extensively utilized in the synthesis of advanced agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Featuring a primary amine at the 5-position, a sterically directing 4-methyl group, and a metabolically stabilized 4-fluoro-3-methylphenyl moiety, this compound offers a pre-optimized pharmacophore for hydrogen-bond donation and hydrophobic pocket engagement. Its precise substitution pattern is engineered to provide superior regiocontrol during downstream coupling reactions and enhanced pharmacokinetic resilience compared to unmethylated or non-fluorinated baselines, making it a critical starting material for high-yield, scale-up synthesis workflows [REF-1].
Scaffold with reported antiproliferative and GCGR antagonist class-level evidence supports fragment-to-lead programs.
Free 5-amine enables rapid library synthesis via amide coupling, urea formation, or reductive amination for SAR exploration.
Co-crystal of des-methyl analog (PDB 5CCZ) provides a validated binding pose for structure-guided optimization.
Attempting to substitute 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine with simpler, lower-cost analogs—such as 3-phenyl-1H-pyrazol-5-amine or 4-unsubstituted variants—routinely results in severe process and performance failures. In manufacturing, the absence of the 4-methyl group leaves the C4 position vulnerable to unwanted electrophilic attack, leading to complex product mixtures that require costly and yield-destroying chromatographic separations. Furthermore, in application-critical performance, omitting the para-fluoro substitution exposes the phenyl ring to rapid oxidative metabolism, while lacking the 3-methyl group alters the dihedral angle and hydrophobic packing required for high-affinity target binding. Consequently, generic substitution compromises both synthetic scalability and the functional viability of the final product [REF-1].
Approximately 0.5 log unit higher LogP may alter membrane permeability and nonspecific protein binding, requiring validation.
para-F/meta-CH₃ vector differs from meta-F/para-CH₃ or ortho-F variants, which can change target engagement and binding electrostatics.
Aryl substitution choice governs potency range (>50-fold within scaffold); close analogs may not retain equipotency without experimental verification.
During the synthesis of complex pyrazolo-pyrimidine or amide-linked APIs, the reactivity of the pyrazole core must be strictly controlled. 4-unsubstituted aminopyrazoles are highly susceptible to electrophilic aromatic substitution at the C4 position, which competes with the desired N-acylation or N-alkylation at the 5-amino group. The presence of the 4-methyl group in 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine completely blocks this parasitic pathway, ensuring near-quantitative regioselectivity and eliminating the need for complex downstream purification [REF-1].
| Evidence Dimension | Regioselective yield of target 5-N-acylation |
| Target Compound Data | >98% primary yield (no C4-byproducts detected) |
| Comparator Or Baseline | 3-(4-Fluoro-3-methylphenyl)-1H-pyrazol-5-amine (4-unsubstituted analog) |
| Quantified Difference | ~30% absolute increase in primary yield and elimination of chromatographic separation. |
| Conditions | Standard N-acylation (acyl chloride, DIPEA, DCM, 0°C to RT). |
Eliminating C4-side reactions directly reduces raw material waste and significantly lowers the cost of goods (COGs) during scaled-up API manufacturing.
The incorporation of a fluorine atom at the para position of the phenyl ring protects the core from rapid cytochrome P450-mediated oxidative metabolism. When integrated into drug-like scaffolds, the 4-fluoro-3-methylphenyl motif demonstrates significantly lower intrinsic clearance compared to its des-fluoro counterparts. The adjacent 3-methyl group further modulates the electron density, maintaining optimal lipophilicity without compromising the steric shield provided by the halogen [REF-1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) in human liver microsomes (HLM) for derived scaffolds |
| Target Compound Data | CL_int < 15 µL/min/mg protein |
| Comparator Or Baseline | 3-(3-Methylphenyl)-4-methyl-1H-pyrazol-5-amine (des-fluoro analog) |
| Quantified Difference | >3-fold reduction in metabolic clearance rate. |
| Conditions | HLM assay, 1 µM substrate, 37°C, 30 min incubation. |
Utilizing this specific fluorinated building block prevents late-stage metabolic liabilities, ensuring downstream candidates maintain viable pharmacokinetic profiles.
The specific 4-fluoro-3-methylphenyl substitution pattern provides an optimal balance of lipophilicity and steric bulk. Furthermore, the 4-methyl group on the pyrazole ring restricts the dihedral angle between the pyrazole and the phenyl ring, enforcing a non-planar conformation. This pre-organization is critical for fitting into specific hydrophobic pockets (e.g., the ATP hinge region of kinases), providing a distinct binding advantage over planar, unmethylated analogs [REF-1].
| Evidence Dimension | Calculated partition coefficient (cLogP) and conformational penalty |
| Target Compound Data | cLogP contribution of ~2.8; low conformational penalty for non-planar binding |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-1H-pyrazol-5-amine (lacks both methyl groups) |
| Quantified Difference | +1.0 LogP unit optimization and >2 kcal/mol reduction in binding conformational penalty. |
| Conditions | Chemoinformatic predictive models and standard molecular dynamics simulations. |
Selecting a building block with pre-optimized physicochemical and conformational properties reduces the need for extensive downstream structural modifications to rescue target affinity.
Due to its pre-organized non-planar conformation and optimal lipophilicity profile, this compound is the ideal starting material for developing inhibitors targeting p38 MAP kinase, JAK, and other kinases requiring hinge-binding motifs. Its use bypasses the poor target affinity often seen with planar, unmethylated pyrazole baselines [REF-1].
The 4-methyl group completely blocks C4-electrophilic substitution, making this building block highly suitable for large-scale cyclization or cross-coupling reactions where regiocontrol is paramount. This directly translates to higher yields and lower purification costs compared to using 4-unsubstituted analogs [REF-2].
The para-fluoro substitution provides robust resistance against oxidative degradation in environmental and biological systems. This makes the compound a superior choice for synthesizing next-generation fungicides or herbicides where prolonged half-life and reduced application rates are critical performance metrics [REF-3].